molecular formula C16H18N2O B10938718 (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B10938718
M. Wt: 254.33 g/mol
InChI Key: FQUKIOLMFGSSMS-MDZDMXLPSA-N
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Description

(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a pyrazole ring substituted with ethyl and methyl groups, and a propenone moiety conjugated with a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has been studied for various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-HYDROXYPHENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H18N2O/c1-4-18-13(3)15(11-17-18)9-10-16(19)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3/b10-9+

InChI Key

FQUKIOLMFGSSMS-MDZDMXLPSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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